![molecular formula C12H11N3O3 B3825252 5-[(benzylamino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3825252.png)
5-[(benzylamino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione
Overview
Description
5-[(benzylamino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione, also known as BMPT, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a heterocyclic compound that contains a pyrimidine ring and a benzylamino group.
Scientific Research Applications
5-[(benzylamino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and catalysis. In medicinal chemistry, 5-[(benzylamino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione has shown promising results as an anticancer agent, with studies indicating its ability to induce apoptosis in cancer cells. Additionally, 5-[(benzylamino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione has been investigated as a potential inhibitor of protein kinase CK2, which plays a crucial role in cancer cell proliferation and survival. In material science, 5-[(benzylamino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione has been used as a building block for the synthesis of novel organic materials, including metal-organic frameworks (MOFs) and covalent organic frameworks (COFs). In catalysis, 5-[(benzylamino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione has been used as a ligand for the synthesis of metal complexes, which have shown high catalytic activity in various reactions.
Mechanism of Action
The mechanism of action of 5-[(benzylamino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione is not fully understood, but studies have suggested that it may act by inhibiting protein kinase CK2, which is involved in various cellular processes, including cell proliferation and survival. Additionally, 5-[(benzylamino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione may induce apoptosis in cancer cells by activating the caspase pathway, which is a key mechanism for programmed cell death.
Biochemical and Physiological Effects:
5-[(benzylamino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to have various biochemical and physiological effects, including the induction of apoptosis in cancer cells, inhibition of protein kinase CK2, and the synthesis of novel organic materials and metal complexes. However, further studies are needed to fully understand the biochemical and physiological effects of 5-[(benzylamino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione.
Advantages and Limitations for Lab Experiments
One of the main advantages of 5-[(benzylamino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione is its high purity level, which makes it suitable for various lab experiments. Additionally, 5-[(benzylamino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione is relatively easy to synthesize using simple chemical reactions. However, one of the main limitations of 5-[(benzylamino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione is its limited solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are many potential future directions for the study of 5-[(benzylamino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione, including its further investigation as an anticancer agent, its use as a building block for the synthesis of novel organic materials and metal complexes, and its potential applications in catalysis. Additionally, further studies are needed to fully understand the mechanism of action and biochemical and physiological effects of 5-[(benzylamino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione.
properties
IUPAC Name |
5-(benzyliminomethyl)-6-hydroxy-1H-pyrimidine-2,4-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O3/c16-10-9(11(17)15-12(18)14-10)7-13-6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H3,14,15,16,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZKYHTNZDOVCAT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN=CC2=C(NC(=O)NC2=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(benzyliminomethyl)-6-hydroxy-1H-pyrimidine-2,4-dione |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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